1-(Azidomethyl)-2,4-dimethylbenzene
Overview
Description
1-(Azidomethyl)-2,4-dimethylbenzene is an organic compound characterized by the presence of an azidomethyl group attached to a benzene ring substituted with two methyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-2,4-dimethylbenzene typically involves the reaction of 2,4-dimethylbenzyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled temperature conditions to ensure the efficient formation of the azide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of sodium azide, which is a hazardous material, and the use of industrial reactors to control the reaction conditions and ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide, controlled temperature.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature.
Reduction: Lithium aluminum hydride, ether solvents, low temperature.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
1-(Azidomethyl)-2,4-dimethylbenzene has several applications in scientific research:
Material Science: Used as a precursor for the synthesis of energetic materials and polymers.
Organic Synthesis: Employed in the synthesis of various heterocyclic compounds through cycloaddition reactions.
Bioconjugation: Utilized in click chemistry for the labeling and modification of biomolecules.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-2,4-dimethylbenzene primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photochemical activation, forming highly reactive nitrenes. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Similar in structure but contains a tetrazole ring instead of a benzene ring.
1-(Azidoethyl)-5H-tetrazole: Contains an azidoethyl group instead of an azidomethyl group.
1-(Azidopropyl)-5H-tetrazole: Contains an azidopropyl group instead of an azidomethyl group.
Uniqueness: 1-(Azidomethyl)-2,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other azido compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and material science.
Properties
IUPAC Name |
1-(azidomethyl)-2,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-4-9(6-11-12-10)8(2)5-7/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLQWYPWXTZLDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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